KNK437

Descripción general

Descripción

KNK437 es un compuesto de lactama bencilidénica conocido por su función como inhibidor de las proteínas de choque térmico (HSP). Se ha estudiado ampliamente por su capacidad para inhibir la adquisición de termorresistencia y la inducción de varias HSP, incluyendo HSP105, HSP70 y HSP40, en células de carcinoma de colon humano . Este compuesto ha mostrado potencial en la mejora de la eficacia de la hipertermia en el tratamiento del cáncer al prevenir el desarrollo de termorresistencia en las células cancerosas .

Métodos De Preparación

La síntesis de KNK437 implica la preparación de una estructura de lactama bencilidénica. Las rutas sintéticas específicas y las condiciones de reacción para this compound no se detallan ampliamente en la literatura pública. Se sabe que this compound se aisló por primera vez de bibliotecas de fuentes orgánicas disponibles en laboratorios de investigación

Análisis De Reacciones Químicas

KNK437 principalmente se somete a reacciones que inhiben la síntesis de proteínas de choque térmico. Se ha demostrado que inhibe la activación de HSP105, HSP70 y HSP40 en células de carcinoma de colon humano . El compuesto no aumenta significativamente la termosensibilidad en células no tolerantes, lo que lo convierte en un inhibidor selectivo de la termorresistencia . Los principales productos formados a partir de estas reacciones son las formas inhibidas de las respectivas proteínas de choque térmico.

Aplicaciones Científicas De Investigación

Inhibition of Heat Shock Proteins

KNK437 is primarily recognized for its ability to inhibit the synthesis of heat shock proteins (HSPs), which are crucial for cellular stress responses. The inhibition of HSPs, particularly Hsp72, has significant implications for cancer therapies, especially those involving hyperthermia.

- Mechanism of Action : this compound inhibits the induction of HSPs during heat shock conditions, which can enhance the sensitivity of cancer cells to hyperthermic treatments. In studies, it was found to be more effective than quercetin in preventing thermotolerance in various cell lines, including COLO 320DM and HeLa S3 cells .

- Synergistic Effects : When combined with hyperthermic treatments, this compound enhances the antitumor effects significantly by preventing the acquisition of thermotolerance. This suggests that it could be a valuable adjunct in hyperthermia-based cancer therapies .

Cancer Therapeutics

This compound has been studied extensively for its potential in cancer treatment:

- Prostate Cancer : Research indicates that this compound sensitizes prostate cancer cells to apoptosis when used in conjunction with hyperthermia . This suggests its potential as a therapeutic agent to improve outcomes in patients undergoing hyperthermic treatments.

- Retinoblastoma : In studies involving retinoblastoma Y79 cell lines, this compound demonstrated acute thermosensitization, indicating its potential utility in treating this specific type of cancer .

Neuroprotective Applications

Beyond oncology, this compound has been explored for its neuroprotective properties:

- Neuroprotection : The compound has shown promise in protecting neuronal cells from damage induced by oxidative stress and excitotoxicity. By inhibiting Hsp72 induction, this compound may help mitigate neuronal damage during pathological conditions .

Clinical Implications and Future Directions

The ability of this compound to inhibit HSP synthesis opens pathways for clinical applications:

- Combination Therapies : Its use alongside traditional chemotherapeutic agents could enhance treatment efficacy by reducing tumor resistance mechanisms associated with HSP expression. For instance, combining this compound with established chemotherapeutics like carboplatin or etoposide may yield synergistic effects against various cancers .

- Research Gaps : While promising results have been observed, further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects and to establish optimal dosing regimens for clinical use.

Data Summary Table

Case Studies

- Hyperthermia Sensitization : A study demonstrated that administering this compound prior to hyperthermic treatment significantly delayed tumor growth in transplantable tumors in mice, suggesting its role as an effective sensitizer in cancer therapy .

- Neuroprotective Effects : In differentiated Y79 retinoblastoma cells, pre-treatment with this compound led to reduced apoptosis rates under stress conditions, indicating its potential as a neuroprotective agent against glutamate-induced toxicity .

Mecanismo De Acción

KNK437 ejerce sus efectos inhibiendo la síntesis de proteínas de choque térmico, las cuales son cruciales para el desarrollo de termorresistencia en las células. El compuesto inhibe específicamente la inducción de HSP105, HSP70 y HSP40 . Al prevenir la síntesis de estas proteínas, this compound interrumpe los mecanismos de protección que las células cancerosas utilizan para sobrevivir en condiciones de estrés, como el choque térmico . Esta inhibición aumenta la sensibilidad de las células cancerosas a la hipertermia y otros factores estresantes, haciéndolas más susceptibles al tratamiento .

Comparación Con Compuestos Similares

KNK437 a menudo se compara con la quercetina, otro inhibidor de las proteínas de choque térmico. Ambos compuestos han demostrado inhibir la termorresistencia en las células cancerosas, pero this compound es más efectivo que la quercetina en este sentido . This compound tiene un mayor efecto inhibidor sobre la inducción de las proteínas de choque térmico y la adquisición de termorresistencia, lo que lo convierte en un agente más potente para mejorar la eficacia de la hipertermia en la terapia del cáncer . Además, se ha encontrado que this compound tiene menor toxicidad en comparación con la quercetina, lo que sugiere que puede ser una opción más segura para aplicaciones clínicas .

Compuestos similares a this compound incluyen:

- Quercetina

- Geldanamicina

- 17-AAG (17-alilamino-17-desmetoxigeldanamicina)

Estos compuestos también se dirigen a las proteínas de choque térmico y se han estudiado por su potencial para mejorar la terapia del cáncer al inhibir la termorresistencia.

Actividad Biológica

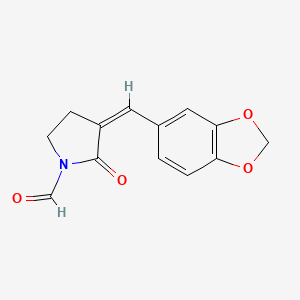

KNK437, chemically known as N-formyl-3,4-methylenedioxy-benzylidene-gamma-butyrolactam, is a novel compound recognized primarily for its role as an inhibitor of heat shock proteins (HSPs). This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and implications in cancer therapy.

This compound functions by inhibiting the synthesis of heat shock proteins, particularly HSP72 and HSP27, which play critical roles in cellular stress responses. By suppressing these proteins, this compound enhances the sensitivity of cancer cells to thermal stress and apoptosis.

-

Inhibition of HSP Synthesis :

- In studies using COLO 320DM cells, this compound demonstrated a dose-dependent inhibition of HSP72 induction during heat shock conditions. The compound was shown to significantly reduce HSP72 levels compared to control groups, indicating its effectiveness in disrupting the cellular protective mechanisms against heat-induced stress .

- Induction of Apoptosis :

Research Findings

Numerous studies have documented the biological effects of this compound across various cell lines:

- Thermosensitization : Treatment with this compound led to acute thermosensitization across multiple cell types. This effect was attributed to the compound's ability to suppress HSP induction, thereby making cells more vulnerable to thermal damage .

- Dose-Dependent Effects : Research indicated that higher concentrations of this compound (100 µM) were more effective at inhibiting HSP synthesis than lower doses. For instance, in COLO 320DM cells, the inhibitory effect on HSP72 was approximately four times greater than in HeLa S3 cells at equivalent concentrations .

Table 1: Effects of this compound on Different Cell Lines

| Cell Line | Concentration (µM) | HSP Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| COLO 320DM | 100 | 75 | 60 |

| HeLa S3 | 100 | 20 | 30 |

| SAS (mp53) | 300 | 80 | 70 |

| A-172 (mp53) | 300 | 85 | 65 |

Data compiled from various studies demonstrating the efficacy of this compound across different human cancer cell lines.

Implications in Cancer Therapy

The ability of this compound to inhibit heat shock protein synthesis presents potential therapeutic applications, particularly in enhancing the efficacy of hyperthermia treatments for cancer. By sensitizing tumor cells to thermal stress and promoting apoptosis, this compound may serve as a valuable adjunct therapy in oncological settings.

Propiedades

Número CAS |

218924-25-5 |

|---|---|

Fórmula molecular |

C13H11NO4 |

Peso molecular |

245.23 g/mol |

Nombre IUPAC |

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-2-oxopyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C13H11NO4/c15-7-14-4-3-10(13(14)16)5-9-1-2-11-12(6-9)18-8-17-11/h1-2,5-7H,3-4,8H2/b10-5- |

Clave InChI |

LZGGUFLRKIMBDQ-YHYXMXQVSA-N |

SMILES |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

SMILES isomérico |

C\1CN(C(=O)/C1=C\C2=CC3=C(C=C2)OCO3)C=O |

SMILES canónico |

C1CN(C(=O)C1=CC2=CC3=C(C=C2)OCO3)C=O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KNI 272 KNI-272 kynostatin kynostatin 272 kynostatin-272 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: KNK437 acts by inhibiting the synthesis of heat shock proteins (HSPs), specifically HSP70 and HSP27, without directly affecting heat shock factor 1 (HSF-1) binding activity. [, , , ]

A: Inhibiting HSPs disrupts the development of thermotolerance, rendering cells more susceptible to subsequent heat treatments. [, , ] This effect has been observed in various cell lines, including human colon carcinoma, oral squamous cell carcinoma, and lung adenocarcinoma. [, , , ]

A: While primarily known for HSP inhibition, this compound has been shown to enhance the cytotoxic effects of other treatments like hyperthermia, radiotherapy, and chemotherapeutic agents like gemcitabine and arsenic trioxide. [, , , ]

A: this compound can enhance apoptosis, suppress angiogenesis, and sensitize cancer cells to various treatments. [, , , ] It can also influence cell cycle progression, leading to G2/M phase arrest in some cell lines. [, ]

A: The molecular formula of this compound is C13H13NO4 and its molecular weight is 247.25 g/mol. [, ]

ANone: While the provided research does not delve into detailed spectroscopic characterization, further investigation into databases and publications may reveal this information.

ANone: The provided research primarily focuses on this compound's biological activity. Further investigation is needed to determine its compatibility with various materials and its stability under diverse conditions.

ANone: The provided research focuses on this compound's role as an HSP inhibitor. No catalytic properties or applications have been reported within these studies.

A: While the provided research doesn't elaborate on computational studies, QSAR models could be developed to predict the activity of this compound analogs based on structural modifications. []

A: While specific SAR studies for this compound were not described, the research highlights the importance of its benzylidene lactam structure for HSP inhibition. [, ] Modifications to this core structure could potentially alter its potency, selectivity, and pharmacokinetic properties. []

ANone: The provided research does not extensively cover the stability of this compound. Further investigations are needed to determine its stability profile in various solvents, temperatures, and formulations.

A: While not explicitly addressed in the research, exploring various drug delivery systems, such as nanoparticles or liposomes, might be beneficial for targeted delivery and improved bioavailability of this compound. []

A: Various human cancer cell lines, including colon carcinoma (COLO 320DM), oral squamous cell carcinoma (HSC4, KB), lung adenocarcinoma (A549), and glioblastoma (A-172), have been used to assess this compound's efficacy in vitro. [, , , , ]

A: Mouse models with transplantable tumors (SCC VII) have been employed to demonstrate this compound's ability to enhance the antitumor effects of fractionated hyperthermia. []

ANone: The provided research does not mention any clinical trials. Further research is required to translate its preclinical findings into clinical applications.

A: While not directly addressed in the research, potential cross-resistance with other HSP inhibitors or agents targeting similar pathways cannot be ruled out. []

A: While not extensively discussed in the research, exploring nanoparticle-based drug delivery systems or conjugating this compound to targeting ligands could enhance its delivery to specific tissues or cell types. [, ]

A: While not explicitly addressed, HSP70 expression levels could potentially serve as a biomarker for monitoring treatment response to this compound. [] Further research is needed to identify robust predictive biomarkers.

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. Detailed information on analytical methods, environmental impact, dissolution and solubility, quality control, immunogenicity, drug transporter interactions, biocompatibility, biodegradability, alternatives, recycling and waste management, research infrastructure, and historical context is not provided.

A: Key milestones include the discovery of its potent HSP inhibitory activity, the demonstration of its ability to enhance the efficacy of hyperthermia and other cancer treatments in preclinical models, and the exploration of its mechanism of action in various cancer cell lines. [, , ]

A: Due to its ability to modulate HSPs, this compound holds promise for cross-disciplinary applications in areas such as cancer biology, immunology, and neurodegenerative diseases. [] Its ability to sensitize cells to various stresses makes it a valuable tool for studying cellular stress responses and exploring novel therapeutic approaches.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.